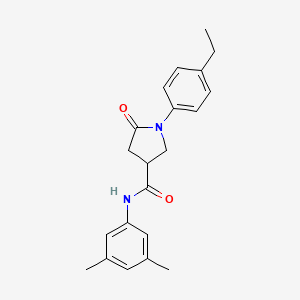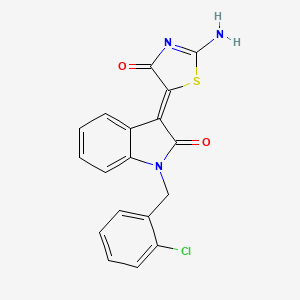
N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, commonly known as DBD-N, is a fluorescent probe that has been widely used in scientific research. This compound belongs to the family of benzoxadiazole derivatives and has a unique structure that makes it an excellent tool for various applications.
作用機序
The mechanism of action of DBD-N is based on its fluorescent properties. DBD-N is a fluorescent probe that emits light when excited by a certain wavelength of light. The emission spectrum of DBD-N is dependent on the local environment, such as pH, polarity, and viscosity. This property of DBD-N makes it an excellent tool for studying various biological processes and environmental conditions.
Biochemical and Physiological Effects
DBD-N has been shown to have minimal biochemical and physiological effects on living systems. Studies have shown that DBD-N does not affect cell viability or alter cellular functions. This property of DBD-N makes it an ideal tool for studying various biological processes without interfering with the system under study.
実験室実験の利点と制限
The advantages of using DBD-N in lab experiments include its high sensitivity, selectivity, and versatility. DBD-N is a highly sensitive probe that can detect low concentrations of analytes. It is also highly selective, meaning that it can distinguish between different analytes based on their unique characteristics. DBD-N is also versatile and can be used in various applications, including bioimaging and environmental monitoring.
The limitations of using DBD-N in lab experiments include its cost, complexity, and potential toxicity. The synthesis of DBD-N is a complex process that requires expertise in organic chemistry, which can make it expensive. DBD-N also has the potential to be toxic, and its use should be carefully monitored to avoid any adverse effects.
将来の方向性
There are several future directions for the use of DBD-N in scientific research. One direction is the development of new derivatives of DBD-N with improved properties, such as increased sensitivity and selectivity. Another direction is the application of DBD-N in the field of drug discovery, where it can be used to study the interactions between drugs and their targets. DBD-N can also be used in the field of nanotechnology, where it can be incorporated into nanoparticles for various applications, including drug delivery and bioimaging.
Conclusion
In conclusion, DBD-N is a fluorescent probe that has been widely used in scientific research for various applications. Its unique structure and fluorescent properties make it an excellent tool for studying various biological processes and environmental conditions. The synthesis of DBD-N is a complex process that requires expertise in organic chemistry, and its use should be carefully monitored to avoid any adverse effects. The future directions for the use of DBD-N in scientific research are promising, and its potential applications are vast.
合成法
The synthesis of DBD-N involves a series of chemical reactions that start with the condensation of 2,4-dibromophenyl hydrazine with 4-nitro-2-hydroxybenzaldehyde. The resulting product is then subjected to cyclization with a suitable reagent to form the benzoxadiazole ring. The final step involves the introduction of an amine group at the 5-position of the benzoxadiazole ring. The synthesis of DBD-N is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DBD-N has been widely used in scientific research as a fluorescent probe for various applications. One of the most significant applications of DBD-N is in the field of bioimaging. DBD-N has been used to visualize and study various biological processes, including cell signaling, protein interactions, and membrane dynamics. DBD-N has also been used in the field of environmental science to detect and monitor pollutants in water and soil samples.
特性
IUPAC Name |
N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N4O3/c13-6-1-2-8(7(14)5-6)15-10-4-3-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDJCECIRWQIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)


![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)

![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)